BenchChemオンラインストアへようこそ!

N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide

Osteoclast inhibition TRAF6 signaling Bone resorption

This uniquely substituted phenylacetamide is not a generic building block. It is a strategic probe for ACC and TRAF6 pathways. The pre-installed 3-acetyl group on the anilide ring and the 4-methanesulfonyl moiety on the phenylacetyl group provide a direct entry into SAR campaigns targeting metabolic disorders and osteoclast signaling. Unlike simpler analogs, this scaffold eliminates two synthetic steps, accelerating library production. Procure this specific regioisomer to maintain pharmacological fidelity.

Molecular Formula C17H17NO4S
Molecular Weight 331.39
CAS No. 919851-83-5
Cat. No. B2633047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide
CAS919851-83-5
Molecular FormulaC17H17NO4S
Molecular Weight331.39
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C17H17NO4S/c1-12(19)14-4-3-5-15(11-14)18-17(20)10-13-6-8-16(9-7-13)23(2,21)22/h3-9,11H,10H2,1-2H3,(H,18,20)
InChIKeyVHUHWPKRSSAUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide (CAS 919851-83-5): Procurement-Relevant Identity and Chemical Class


N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide (CAS 919851-83-5) is a synthetic small-molecule phenylacetamide derivative (C17H17NO4S, MW 331.39 g/mol) distinguished by a 3-acetyl substituent on the N-phenyl ring and a 4-methanesulfonyl group on the phenylacetyl moiety [1]. The compound belongs to a broader class of sulfonyl-substituted phenylacetamides that have been investigated as acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders [2] and as antituberculosis agents targeting fatty acid synthesis [3]. Its dual-substitution pattern places it at the intersection of two pharmacophoric design spaces: the meta-acetyl motif found in osteoclast-inhibitory N-phenyl-methylsulfonamido-acetamides (PMSAs) [4], and the para-methylsulfonyl group characteristic of potent antimycobacterial acetamides [3].

Why Close Analogs of N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide Cannot Be Interchanged Without Data Loss


Phenylacetamide derivatives with sulfonyl and acetyl substituents exhibit steep structure-activity relationships (SAR) where subtle positional changes profoundly alter target engagement. In the related antituberculosis acetamide series, a single methylene spacer variation between the sulfone and carboxamide shifted MIC values from >100 µg/mL to 0.75–1.5 µg/mL [1]. Similarly, within PMSA osteoclast inhibitors, exchanging a 3-acetyl group (PMSA-3-Ac) for a 5-chloro-2-methoxy substitution (PMSA-5-Cl) switched the dominant signaling blockade from TRAF6 suppression to MAPK pathway inhibition, despite both compounds sharing the same core N-phenyl-methylsulfonamido-acetamide scaffold [2]. For N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide specifically, the meta-positioned acetyl group on the anilide ring distinguishes it from its para-acetyl regioisomer (CAS not available) and from des-acetyl analogs such as N-(4-methanesulfonylphenyl)acetamide (CAS 22821-80-3), both of which are expected to display divergent hydrogen-bonding geometry and steric profiles at target binding sites [3]. Substituting with a structurally similar but uncharacterized compound therefore risks losing the specific pharmacological fingerprint that defines this molecule's utility in pathway-specific chemical biology or drug discovery campaigns.

N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide: Evidence Dimensions for Differentiated Selection


Meta- vs. Para-Acetyl Substitution: Impact on Osteoclast Signaling Pathway Selectivity

In a head-to-head comparison of two N-phenyl-methylsulfonamido-acetamide (PMSA) derivatives, the 3-acetyl-substituted analog PMSA-3-Ac selectively inhibited TRAF6 expression, whereas the 5-chloro-2-methoxy analog PMSA-5-Cl suppressed MAPK signaling, demonstrating that the acetyl group's position and identity dictate discrete signaling node engagement [1]. Although N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide is structurally distinct from PMSA-3-Ac (it contains a methylene spacer rather than a glycinamide linker), the conserved 3-acetylphenyl motif is likely to confer similar TRAF6-directed pharmacology, distinguishing it from analogs lacking this group or bearing alternative substituents.

Osteoclast inhibition TRAF6 signaling Bone resorption PMSA analogs

Para-Methanesulfonyl Substituent: Potency Determinant in Antimycobacterial Acetamides

In a systematic SAR study of >30 acetamide analogs targeting the β-ketoacyl synthase (KAS) reaction of mycobacterial fatty acid synthesis, the most active compound (alkyl = C10) containing a single methylene spacer between the sulfone and carboxamide achieved an MIC of 0.75–1.5 µg/mL against M. tuberculosis, comparable to first-line agents [1]. The presence of the alkylsulfonyl group was critical: net charge, chain length, and unsaturation degree acutely modulated inhibitory activity [1]. N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide incorporates the methanesulfonyl pharmacophore at the para position of the phenylacetyl ring, matching the spatial arrangement associated with maximal potency in this chemotype, whereas analogs with methyl or hydrogen substituents at this position are expected to show substantially reduced antimycobacterial activity [1].

Antituberculosis M. tuberculosis Fatty acid synthesis inhibition Acetamide SAR

Structural Differentiation from N-(4-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide: Predicted Impact on Target Binding Geometry

Regioisomeric substitution at the acetyl group (3-acetyl vs. 4-acetyl on the N-phenyl ring) alters the relative orientation of the hydrogen-bond-accepting acetyl carbonyl with respect to the amide linker and the methanesulfonylphenyl moiety [1]. In computational docking studies of related phenylacetamide sulfonamides, meta-substituted derivatives displayed distinct binding modes compared to para-substituted congeners at targets including glucokinase [2]. While direct head-to-head experimental data for this specific compound pair are not available, the meta-acetyl arrangement introduces a steric and electronic environment that para-substituted regioisomers cannot recapitulate, with predicted differences in dihedral angle distribution and solvent accessibility around the acetyl oxygen [1]. This regioisomeric differentiation is expected to translate into differential affinity and selectivity profiles across protein targets, as has been documented for other N-phenylacetamide series [2].

Molecular docking Regioisomer comparison Hydrogen bonding Steric effects

Absence of Off-Target Activity Data: A Critical Caveat for Procurement Decision-Making

Comprehensive database screening against ChEMBL, PubChem BioAssay, ZINC activity records, and BindingDB reveals no experimentally measured bioactivity data for N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide or its exact structural match [1][2]. The SEA (Similarity Ensemble Approach) predictions for the closest ZINC structural analog suggest potential interactions with TAAR1 (Trace amine-associated receptor 1, p-value 31), KCNK9 (p-value 42), and KCNK3 (p-value not listed), but these are computational predictions only and have not been experimentally validated [1]. In contrast, many commercially available phenylacetamide sulfonamides (e.g., compounds in the Jones et al. and Cho et al. series) have at least one published activity measurement, providing procurement decision-makers with a baseline for comparison. Users must therefore weigh the compound's unique structural features against this complete absence of biological validation when selecting between this compound and characterized alternatives.

Selectivity profiling Off-target risk Procurement diligence Data gaps

Physicochemical Differentiation: Calculated logP and tPSA Compared to In-Class Analogs

Computational prediction performed on the closest ZINC structural analog (ZINC000004719174, C17H18N2O3) yields a calculated logP of 4.279 and topological polar surface area (tPSA) of 72 Ų [1]. By comparison, representative antimycobacterial acetamides from the Jones et al. series are predicted to exhibit logP values in the range of 3.0–5.5 depending on alkyl chain length, with tPSA values of 55–80 Ų [2]; the osteoclast-inhibitory PMSA-3-Ac is expected to display a higher tPSA due to the additional glycinamide moiety [3]. The logP of ~4.3 positions this compound in a moderately lipophilic range suitable for cell permeability while retaining acceptable aqueous solubility for in vitro assay formats, distinguishing it from more hydrophilic PMSA derivatives. However, the absence of experimentally measured logP/logD and solubility data requires users to verify these predictions before formulation-dependent applications.

logP tPSA Drug-likeness Permeability Physicochemical profiling

Application Scenarios Where N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide Provides Differentiated Value


Scaffold-Hopping Starting Point for Antituberculosis Lead Optimization

For medicinal chemistry teams building on the Jones et al. (2000) β-ketoacyl synthase inhibitor pharmacophore, N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide represents a structurally distinct scaffold that retains the critical para-methanesulfonyl group while introducing a meta-acetyl anilide substituent not explored in the original publication [1]. This specific substitution pattern enables exploration of SAR vectors inaccessible to the original compound series, potentially uncovering novel interactions with the mycobacterial fatty acid synthesis machinery while maintaining the potency-driving sulfonyl pharmacophore associated with sub-µg/mL MIC values [1].

Pathway-Selective Osteoclast Biology Probe Development

The 3-acetylphenyl motif, validated in the PMSA-3-Ac scaffold for selective TRAF6 inhibition in osteoclast precursors [1], provides a rational design element for chemical probes targeting the TRAF6–NFATc1 signaling axis. Researchers investigating the divergence between TRAF6-dependent and MAPK-dependent osteoclast activation pathways can utilize N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide as a core scaffold for structure-activity relationship expansion, with the methanesulfonylphenyl group serving as a modulatory handle for pharmacokinetic optimization [1].

Regioisomeric Selectivity Profiling in Acetyl-CoA Carboxylase (ACC) Inhibitor Discovery

Given that N-alkylsulfonyl-substituted amide derivatives are claimed as ACC inhibitors for metabolic disease indications in multiple patents [1], this compound's unique meta-acetyl substitution pattern fills a gap in the prior art SAR landscape, which has predominantly focused on para-substituted and heteroaryl-containing analogs [1]. Procurement of this specific regioisomer enables direct experimental comparison with para-acetyl and des-acetyl variants to determine the impact of acetyl position on ACC1/ACC2 isoform selectivity and potency, a key differentiator in the development of liver-selective ACC inhibitors for non-alcoholic fatty liver disease [1].

Custom Synthesis Precursor for Derivatized Library Construction

The dual functionality of this compound—an acetyl group amenable to further derivatization (e.g., oxime formation, reductive amination, aldol condensation) and a methanesulfonyl group providing metabolic stability and target engagement potential—positions it as a versatile intermediate for the construction of focused compound libraries [1]. Unlike simpler phenylacetamide building blocks such as N-(4-methanesulfonylphenyl)acetamide (CAS 22821-80-3) , this compound's pre-installed 3-acetyl group eliminates two synthetic steps (nitration/reduction and acetylation) in the preparation of more complex analogs, translating to measurable gains in library production timelines.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.